molecular formula C17H17Cl2NO4S B11085388 Methyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate

Methyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11085388
M. Wt: 402.3 g/mol
InChI Key: QXMSRGXXOOWLSK-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a thiophene ring, a dichlorophenoxy group, and a propanoyl amide linkage, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with a suitable acylating agent to form the 2-(2,4-dichlorophenoxy)propanoyl intermediate.

    Amidation reaction: The intermediate is then reacted with an amine to form the amide linkage.

    Thiophene ring formation: The final step involves the cyclization reaction to form the thiophene ring, followed by esterification to obtain the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate stands out due to its unique combination of functional groups and structural features. The presence of the thiophene ring and the specific arrangement of substituents contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H17Cl2NO4S

Molecular Weight

402.3 g/mol

IUPAC Name

methyl 2-[2-(2,4-dichlorophenoxy)propanoylamino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C17H17Cl2NO4S/c1-8-10(3)25-16(14(8)17(22)23-4)20-15(21)9(2)24-13-6-5-11(18)7-12(13)19/h5-7,9H,1-4H3,(H,20,21)

InChI Key

QXMSRGXXOOWLSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

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